hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of hexylamine with a pyrazole derivative. One common method involves the alkylation of 1-propyl-1H-pyrazole-5-carbaldehyde with hexylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine can be compared to other pyrazole derivatives, such as:
1-Methyl-1H-pyrazol-5-ylamine: Similar in structure but with a methyl group instead of a hexyl group.
1-Ethyl-1H-pyrazol-5-ylamine: Contains an ethyl group instead of a hexyl group.
1-Phenyl-1H-pyrazol-5-ylamine: Features a phenyl group, providing different chemical and biological properties.
Properties
Molecular Formula |
C13H25N3 |
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Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-3-5-6-7-9-14-12-13-8-10-15-16(13)11-4-2/h8,10,14H,3-7,9,11-12H2,1-2H3 |
InChI Key |
ADYHCUBVBVCMNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=NN1CCC |
Origin of Product |
United States |
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